N-[1-(4-bromophenyl)propyl]acetamide
Description
Properties
IUPAC Name |
N-[1-(4-bromophenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPDMNQWYODWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345315 | |
| Record name | N-[1-(4-Bromophenyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-29-5 | |
| Record name | N-[1-(4-Bromophenyl)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)propyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with propylamine to form N-(4-bromobenzyl)propylamine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 4-bromophenyl group undergoes substitution reactions with nucleophiles under specific conditions.
Key Findings :
-
Polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) enhance SNAr efficiency.
-
Copper or palladium catalysts enable coupling with amines or alkoxides .
Hydrolysis of the Amide Group
The acetamide moiety can be hydrolyzed to generate a free amine and acetic acid.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8 h | HCl | 1-(4-Bromophenyl)propylamine | 85% | |
| Basic Hydrolysis | 40% NaOH, EtOH, 70°C, 6 h | NaOH | 1-(4-Bromophenyl)propylamine | 78% |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, weakening the C-N bond .
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon .
Cross-Coupling Reactions
The aryl bromide participates in transition-metal-catalyzed couplings.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Phenylboronic acid | 4-Biphenylpropylacetamide | 72% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | Thiophenol | 4-(Phenylthio)phenylpropylacetamide | 63% |
Optimization Notes :
-
Suzuki reactions require anhydrous conditions and inert atmospheres for maximal yield.
-
Ullmann couplings benefit from chelating ligands to stabilize copper intermediates.
Functionalization at the Propyl Chain
The propyl linker can undergo oxidation or alkylation.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C, 2 h | – | 3-(4-Bromophenyl)propanamide | 40% | |
| Alkylation | NaH, THF, 0°C → RT, 12 h | Methyl iodide | N-Methylated acetamide derivative | 55% |
Challenges :
-
Direct oxidation of the propyl chain is low-yielding due to competing side reactions.
-
Alkylation at the amide nitrogen requires strong bases (e.g., NaH) to deprotonate the NH group .
Radical Reactions
The C-Br bond can participate in radical-mediated transformations.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Gomberg–Bachmann | AIBN, Toluene, 80°C, 24 h | Benzene | 4-Phenylpropylacetamide | 30% |
Limitations :
-
Radical reactions often produce mixtures due to poor regioselectivity.
Biological Interactions
While not a direct chemical reaction, the compound’s amide group can hydrogen-bond with biological targets:
-
Enzyme Inhibition : Acts as a competitive inhibitor for kinases due to structural mimicry of ATP’s adenine moiety.
-
Receptor Binding : The bromine enhances hydrophobic interactions in receptor pockets.
Scientific Research Applications
Chemical Synthesis and Applications
1. Intermediate in Organic Synthesis
N-[1-(4-bromophenyl)propyl]acetamide serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions, making it valuable in the development of more complex molecules. The bromophenyl group enhances the compound's reactivity, facilitating nucleophilic substitutions and other transformations essential in organic chemistry.
2. Analytical Chemistry
The compound can be analyzed using high-performance liquid chromatography (HPLC), which is significant for quality control in pharmaceutical applications. A reverse phase HPLC method has been developed to separate this compound effectively using acetonitrile and water as mobile phases. This method is scalable and suitable for preparative separations, aiding in the purification of compounds in research settings .
Biological Applications
1. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens and cancer cell lines, suggesting that this compound may also possess similar bioactivity.
2. Mechanism of Action
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl moiety may enhance binding affinity to hydrophobic pockets within target proteins, while the acetamide group can participate in hydrogen bonding interactions. This dual functionality allows for modulation of enzyme activity, which is crucial in therapeutic contexts.
Medical Applications
1. Drug Development
this compound is under investigation for its potential role in drug development, particularly targeting specific enzymes associated with disease pathways. The compound's ability to modulate biological activity makes it a candidate for developing new therapeutic agents aimed at treating conditions like pain and inflammation .
2. Pain Management
Recent studies have highlighted the relevance of compounds similar to this compound in pain management through their action on ion channels such as TrpA1. These channels are implicated in pain signaling pathways, suggesting that derivatives of this compound could be explored for analgesic properties .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating materials with specific performance characteristics, such as enhanced durability or chemical resistance.
2. Green Chemistry Initiatives
The synthesis and application of this compound align with green chemistry principles by promoting sustainable practices such as solvent recycling and waste minimization during production processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al. (2013) | Antimicrobial Activity | Demonstrated inhibition of bacterial growth by compounds related to this compound. |
| Honma et al. (2003) | Neurobehavioral Effects | Investigated neurotoxic effects linked to brominated compounds; implications for safety assessments of similar structures. |
| Bondavalli et al. (2009) | Pharmacological Properties | Explored antiarrhythmic potential of related acetamides; suggested pathways for further drug development initiatives. |
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Properties
- Halogen Influence: Bromine (Br) at the para position increases molecular weight and lipophilicity compared to chlorine (Cl), as seen in 3g (Br) vs. 3f (Cl) . This substitution may enhance membrane permeability in bioactive analogs.
- Functional Group Modifications: The cyano group in 3g increases polarity, affecting solubility and reactivity compared to the parent compound lacking this group . Difluorophenyl substitution () introduces electronegative fluorine atoms, altering dipole moments and crystal packing via C–H⋯F interactions .
Physical and Chemical Properties
- Melting Points: 3g and 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide have similar melting points (~150°C), suggesting comparable crystalline stability . The absence of a cyano group in simpler analogs (e.g., N-(4-Bromophenyl)acetamide) likely reduces melting points due to weaker intermolecular forces .
Synthesis Yields :
- Ritter reactions (e.g., 3g ) achieve high yields (~95%), highlighting efficient methodologies for bromophenyl-acetamide derivatives .
Biological Activity
N-[1-(4-bromophenyl)propyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
This compound features a brominated phenyl group, which is known to influence its reactivity and biological activity. The presence of the bromine atom can enhance lipophilicity, aiding in cellular membrane penetration.
The biological mechanisms by which this compound exerts its effects are primarily related to:
- Enzyme Inhibition : Similar compounds have shown significant inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression and microbial pathogenicity. This inhibition can lead to apoptosis in cancer cells and reduced bacterial growth .
- Cell Cycle Disruption : The compound may induce cell cycle arrest and apoptosis in various cancer cell lines, as evidenced by increased levels of apoptotic markers such as annexin V-FITC .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MDA-MB-231 (breast), U-87 (glioblastoma), and MiaPaCa2 (pancreatic). It showed varying degrees of growth inhibition across these lines.
- Growth Inhibition Data : For instance, the compound demonstrated a GI50 value of approximately 14 μM against MDA-MB-231 cells, indicating moderate cytotoxicity. Comparatively, other derivatives with similar structures showed higher activity, suggesting that modifications to the phenyl ring could enhance efficacy .
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-231 | 14 |
| U-87 | >50 |
| MiaPaCa2 | >50 |
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Tested Microorganisms : It was tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
- Inhibition Ratios : The compound showed significant inhibition against S. aureus with an inhibition ratio exceeding 70% at concentrations around 50 μg/mL. This suggests potential as an antibacterial agent .
| Microorganism | Inhibition Ratio (%) |
|---|---|
| S. aureus | 70 |
| E. coli | 25 |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Apoptosis Induction : A study indicated that treatment with this compound led to a significant increase in apoptotic cells in MDA-MB-231 cultures, with a noted increase from 0.18% to 22.04% in late apoptotic phases .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of similar compounds against MRSA, demonstrating that modifications to the acetamide structure could enhance antibacterial activity .
Q & A
What are the optimized synthetic routes for N-[1-(4-bromophenyl)propyl]acetamide, and how can reaction conditions be adjusted to improve yield?
Level: Basic
Methodological Answer:
A common synthesis involves coupling 4-bromophenylacetic acid with an appropriate amine using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane, as described for analogous acetamides . Key parameters include:
- Temperature control : Maintaining 273 K during coupling minimizes side reactions.
- Solvent choice : Dichloromethane facilitates solubility of reactants.
- Purification : Column chromatography or recrystallization from methylene chloride yields pure product. Adjusting stoichiometric ratios (e.g., excess amine) or using triethylamine as a base can enhance yields .
How can spectroscopic techniques (NMR, MS) be utilized to confirm the structural integrity of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : The 4-bromophenyl group shows characteristic aromatic peaks (δ ~7.3–7.5 ppm), while the acetamide’s NH proton appears as a singlet (δ ~8–10 ppm). The propyl chain protons resonate as multiplets (δ ~1.5–2.5 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
What crystallographic methods are employed to determine the molecular conformation and packing of this compound?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement reveals:
- Space group : Monoclinic systems (e.g., P2₁/c) with cell parameters a ≈ 6.7 Å, b ≈ 9.4 Å, c ≈ 14.4 Å, and β ≈ 117.7° .
- Hydrogen bonding : N–H···O interactions stabilize molecular chains along specific axes (e.g., [010]), while C–H···F/O weak interactions contribute to packing .
- Dihedral angles : The 4-bromophenyl and acetamide planes form angles ~40–86°, influencing steric interactions .
How do variations in substituents on the phenyl ring affect the physicochemical properties and biological activity of this compound derivatives?
Level: Advanced
Methodological Answer:
- Electron-withdrawing groups (e.g., Br, F) : Increase hydrophobicity (logP ~2.6) and reduce solubility, as seen in analogs with topological polar surface areas (TPSA) ~87.5 Ų .
- Biological activity : Fluorine substitution at the para position enhances metabolic stability but may reduce hydrogen-bonding capacity. Bromine’s bulky nature can sterically hinder target binding .
- Comparative studies : Use QSAR models to correlate substituent effects with activity in enzyme inhibition assays.
What computational modeling approaches are suitable for predicting the solubility and stability of this compound in different solvents?
Level: Advanced
Methodological Answer:
- Solubility prediction : Employ COSMO-RS or Hansen solubility parameters to model interactions in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .
- Stability analysis : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict degradation pathways (e.g., hydrolysis of the acetamide group).
- Molecular dynamics (MD) : Simulate solvent interactions to assess conformational stability under varying pH/temperature .
How can discrepancies in crystallographic data between different polymorphs of N-[1-(4-bromophenyl)acetamide derivatives be resolved?
Level: Advanced
Methodological Answer:
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms.
- Refinement validation : Cross-validate SHELXL refinement parameters (e.g., R₁ values < 0.05) against alternative software (e.g., OLEX2). For example, a new polymorph of N-(4-bromophenyl)acetamide showed distinct hydrogen-bonding motifs compared to prior reports .
- Thermal analysis : Differential Scanning Calorimetry (DSC) detects phase transitions, while PXRD distinguishes polymorphic patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
